N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide
Description
N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonamide group
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4S/c1-2-16(21-12-6-10-17(21)22)18(23)20-11-5-9-15(13-20)26(24,25)19-14-7-3-4-8-14/h14-16,19H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHOSUTOYAPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)S(=O)(=O)NC2CCCC2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to form 2-(2-oxopyrrolidin-1-yl)acetamides . This intermediate can then be further functionalized to introduce the piperidine and sulfonamide groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
Pyrrolidine-2-one: Known for its biological activity and use in drug discovery.
Piperidine-3-sulfonamide: Studied for its potential therapeutic effects and chemical reactivity.
Uniqueness
N-cyclopentyl-1-[2-(2-oxopyrrolidin-1-yl)butanoyl]piperidine-3-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
